2-Butyl-7-methoxynaphthalene
Description
2-Butyl-7-methoxynaphthalene is a naphthalene derivative featuring a methoxy group at the 7-position and a butyl chain at the 2-position. The butyl group’s hydrophobicity and the methoxy group’s electron-donating effects likely influence its solubility, reactivity, and applications in organic synthesis or industrial processes .
Properties
Molecular Formula |
C15H18O |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-butyl-7-methoxynaphthalene |
InChI |
InChI=1S/C15H18O/c1-3-4-5-12-6-7-13-8-9-15(16-2)11-14(13)10-12/h6-11H,3-5H2,1-2H3 |
InChI Key |
WZLCIDHDIMIQHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C=CC(=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents:
Key Observations :
Physical and Chemical Properties
Notes:
- The butyl group likely increases lipophilicity, making this compound more suitable for non-polar solvents or polymer applications.
- Methoxy-substituted derivatives (e.g., ) are sensitive to oxidative degradation, a trait shared with the butyl-methoxy analog.
Preparation Methods
Direct Alkylation of 7-Methoxynaphthalene
Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic systems. For 2-butyl-7-methoxynaphthalene, the methoxy group at position 7 activates the naphthalene ring for electrophilic substitution, though regioselectivity remains a challenge.
Procedure :
-
Substrate : 7-Methoxynaphthalene (synthesized via methylation of 7-naphthol using methyl iodide or dimethyl sulfate9).
-
Reagents : Butyl chloride (or butyl bromide) and Lewis acid catalyst (AlCl₃, FeCl₃).
-
Conditions : Reaction in dichloromethane or toluene at 0–25°C for 4–12 hours.
Mechanistic Insight :
The methoxy group directs electrophiles to the ortho/para positions on its ring (positions 6 and 8). However, steric and electronic factors may favor alkylation at position 2 on the adjacent ring. Competitive alkylation at multiple positions necessitates careful optimization.
Example :
Limitations :
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Transition-metal-catalyzed cross-coupling offers precise regiocontrol. This method is ideal for introducing the butyl group at position 2 after installing a halogen at that position.
Procedure :
-
Bromination : 7-Methoxynaphthalene is brominated at position 2 using N-bromosuccinimide (NBS) in CH₂Cl₂.
-
Coupling : 2-Bromo-7-methoxynaphthalene reacts with butylboronic acid under Pd catalysis.
Conditions :
Example :
Advantages :
Directed Ortho-Metalation (DoM)
Lithium-Based Metalation
Directed ortho-metalation enables precise functionalization using a directing group (e.g., methoxy).
Procedure :
-
Metalation : 7-Methoxynaphthalene is treated with n-BuLi at −78°C in THF.
-
Alkylation : The lithiated intermediate reacts with butyl iodide or bromide.
Conditions :
Example :
Challenges :
Wittig Reaction and Hydrogenation
Alkene Synthesis Followed by Reduction
This two-step approach involves forming a butenyl intermediate and subsequent hydrogenation.
Procedure :
-
Wittig Reaction : 7-Methoxy-2-naphthaldehyde reacts with butyltriphenylphosphonium ylide.
-
Hydrogenation : The resulting alkene is reduced using H₂/Pd-C.
Conditions :
Example :
Advantages :
Comparative Analysis of Methods
| Method | Yield Range | Regioselectivity | Scalability | Key Challenges |
|---|---|---|---|---|
| Friedel-Crafts | 45–60% | Moderate | High | Competing alkylation sites |
| Suzuki Coupling | 70–85% | High | Moderate | Halogenation step required |
| Directed Metalation | 60–75% | High | Low | Cryogenic conditions |
| Wittig/Hydrogenation | 75–90% | High | Moderate | Multi-step synthesis |
Q & A
Q. What are the optimal synthetic routes for 2-Butyl-7-methoxynaphthalene, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A common approach involves alkylation and methoxylation of naphthalene derivatives. For example:
- Alkylation : React 7-methoxynaphthalene with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Stir at room temperature for 30 minutes to form the oxyanion intermediate, followed by addition of the alkylating agent .
- Purification : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1). Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Column chromatography may refine purity .
- Optimization : Adjust reaction time, temperature, and stoichiometry. Use catalysts like phase-transfer agents to enhance alkylation efficiency.
Q. What are the key considerations for ensuring compound stability during storage and handling?
Methodological Answer:
- Storage : Protect from light in airtight glass containers at room temperature (preferably <25°C) in a dry environment. Avoid proximity to strong oxidizers .
- Handling : Use PPE (gloves, goggles, lab coat) and local exhaust ventilation to minimize inhalation or dermal exposure. Ethanol or acetone is suitable for dissolving the compound due to its low water solubility .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via HPLC or NMR for structural integrity.
Advanced Research Questions
Q. How should researchers assess the risk of bias in toxicological studies involving this compound?
Methodological Answer: Use standardized tools like the OHAT Risk of Bias Tool :
- Key Criteria :
- Randomization of dose/exposure levels.
- Concealment of group allocation.
- Completeness of outcome reporting (e.g., hepatic/renal effects).
- Implementation : Assign studies to risk tiers (low, moderate, high) based on adherence to protocols. For example, animal studies lacking dose randomization should be flagged for potential bias .
Q. What methodologies are recommended for resolving contradictions in experimental data on physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Triangulation : Compare data across multiple analytical methods (e.g., shake-flask vs. HPLC for solubility). Validate logP values using computational models (e.g., EPI Suite) alongside experimental measurements .
- Meta-Analysis : Aggregate data from peer-reviewed studies, applying statistical tests (e.g., Cochran’s Q) to identify outliers. Replicate conflicting experiments under controlled conditions to isolate variables (e.g., solvent purity, temperature) .
Q. How can in silico modeling predict environmental fate and degradation pathways of this compound?
Methodological Answer:
- Tools : Use QSAR models (e.g., EPI Suite, TEST) to estimate biodegradation potential and toxicity. Molecular dynamics simulations can predict hydrolysis or photolysis pathways .
- Parameters : Input physicochemical data (e.g., logP, vapor pressure) to model partitioning in air/water/soil. For oxidative degradation, simulate reactions with hydroxyl radicals using Gaussian software .
- Validation : Cross-reference predictions with experimental microcosm studies (e.g., soil slurry tests under UV light).
Q. What advanced analytical techniques are effective for characterizing structural integrity and aggregation behavior?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm substituent positions and intermolecular interactions (e.g., π-π stacking in naphthalene derivatives) .
- Spectroscopy : Use ¹H/¹³C NMR to verify alkyl and methoxy group positions. FT-IR can detect functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers .
Data Transparency and Reproducibility
Q. How can researchers ensure transparency in reporting experimental data for this compound?
Methodological Answer:
- FAIR Principles : Share raw data (spectra, chromatograms) in repositories like Zenodo. Use standardized metadata templates for physicochemical properties .
- Pre-registration : Document protocols on platforms like Open Science Framework before experimentation to reduce reporting bias.
- Collaborative Verification : Engage third-party labs to replicate critical findings (e.g., synthetic yields, toxicity thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
